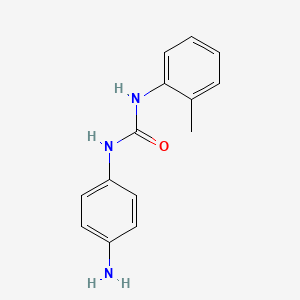
1-(4-Amino-phenyl)-3-o-tolyl-urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-phenyl)-3-o-tolyl-urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an aminophenyl group and a tolyl group attached to the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Amino-phenyl)-3-o-tolyl-urea can be synthesized through several methods. One common approach involves the reaction of 4-aminophenyl isocyanate with o-toluidine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Amino-phenyl)-3-o-tolyl-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-phenyl)-3-o-tolyl-urea has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-(4-Amino-phenyl)-3-o-tolyl-urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(4-Aminophenyl)-3-phenylurea: Similar structure but with a phenyl group instead of a tolyl group.
1-(4-Aminophenyl)-3-methylurea: Contains a methyl group instead of a tolyl group.
1-(4-Aminophenyl)-3-ethylurea: Features an ethyl group in place of the tolyl group.
Uniqueness: 1-(4-Amino-phenyl)-3-o-tolyl-urea is unique due to the presence of the o-tolyl group, which imparts specific steric and electronic properties to the molecule. These properties can influence its reactivity, stability, and interactions with other molecules, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C14H15N3O |
|---|---|
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
1-(4-aminophenyl)-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C14H15N3O/c1-10-4-2-3-5-13(10)17-14(18)16-12-8-6-11(15)7-9-12/h2-9H,15H2,1H3,(H2,16,17,18) |
InChI-Schlüssel |
IKKHARPCQKJHIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















